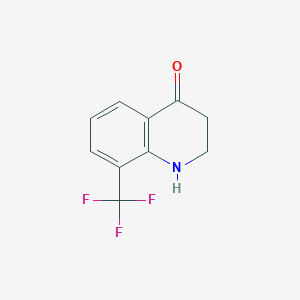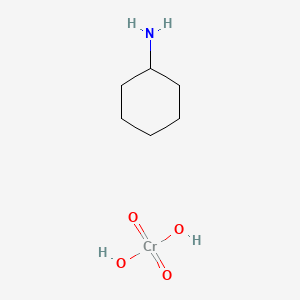
Methyl 6-(furan-2-yl)-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(furan-2-yl)-2-méthylnicotinate de méthyle est un composé organique appartenant à la classe des composés aromatiques hétérocycliques. Il présente un cycle furanne et une partie nicotinate, ce qui en fait une structure unique avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. La structure du composé lui permet de participer à une variété de réactions chimiques, ce qui en fait un intermédiaire précieux en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-(furan-2-yl)-2-méthylnicotinate de méthyle implique généralement l’estérification de l’acide 6-(furan-2-yl)-2-méthylnicotinique avec du méthanol en présence d’un catalyseur tel que l’acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète de l’acide en ester.
Méthodes de production industrielle
À l’échelle industrielle, la production du 6-(furan-2-yl)-2-méthylnicotinate de méthyle peut impliquer des procédés en continu pour améliorer l’efficacité et le rendement. L’utilisation de biocatalyseurs et de principes de chimie verte peut également être explorée pour rendre le processus plus durable et respectueux de l’environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(furan-2-yl)-2-méthylnicotinate de méthyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des dérivés d’acide furanne-2,5-dicarboxylique.
Réduction : Le groupe nitro dans la partie nicotinate peut être réduit en amine.
Substitution : Le groupe ester méthylique peut être hydrolysé pour former l’acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le dihydrogène (H2) en présence d’un catalyseur au palladium peuvent être utilisés.
Substitution : L’hydrolyse peut être effectuée à l’aide d’hydroxyde de sodium aqueux (NaOH) ou d’acide chlorhydrique (HCl).
Principaux produits formés
Oxydation : Dérivés d’acide furanne-2,5-dicarboxylique.
Réduction : Dérivés aminés de la partie nicotinate.
Substitution : Acide 6-(furan-2-yl)-2-méthylnicotinique.
Applications de la recherche scientifique
Le 6-(furan-2-yl)-2-méthylnicotinate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des réactions catalysées par les enzymes impliquant l’hydrolyse des esters.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Applications De Recherche Scientifique
Methyl 6-(furan-2-yl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 6-(furan-2-yl)-2-méthylnicotinate de méthyle implique son interaction avec diverses cibles moléculaires. Le groupe ester peut subir une hydrolyse pour libérer la partie nicotinate active, qui peut ensuite participer à des voies biochimiques. Le cycle furanne peut également interagir avec des macromolécules biologiques, ce qui pourrait conduire à des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(furan-2-yl)-nicotinate de méthyle
- 2-méthylnicotinate de méthyle
- Dérivés d’acide furanne-2-carboxylique
Unicité
Le 6-(furan-2-yl)-2-méthylnicotinate de méthyle est unique en raison de la présence à la fois d’un cycle furanne et d’une partie nicotinate dans sa structure. Cette combinaison lui permet de participer à un plus large éventail de réactions chimiques par rapport aux composés similaires, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 6-(furan-2-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3 |
Clé InChI |
YRBWJLSBZUPJCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


